molecular formula C6H12FNO B12959339 Rel-((3R,4R)-3-fluoropiperidin-4-yl)methanol

Rel-((3R,4R)-3-fluoropiperidin-4-yl)methanol

Cat. No.: B12959339
M. Wt: 133.16 g/mol
InChI Key: UGVSTHXRRQMAJG-RITPCOANSA-N
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Description

Rel-((3R,4R)-3-fluoropiperidin-4-yl)methanol is an organic compound with the molecular formula C6H12FNO It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,4R)-3-fluoropiperidin-4-yl)methanol typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The starting materials are usually readily available and cost-effective, making the industrial synthesis economically viable.

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,4R)-3-fluoropiperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding piperidin-4-ylmethanol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-fluoropiperidin-4-one.

    Reduction: Formation of piperidin-4-ylmethanol.

    Substitution: Formation of various substituted piperidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Rel-((3R,4R)-3-fluoropiperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-((3R,4R)-3-fluoropiperidin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Fluoropyrrolidin-3-amine: A structurally similar compound with a different functional group.

    (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Another related compound with a hydroxyl group instead of a fluorine atom.

    3,4-Dihydroxy-3-methyl-2-pentanone: A compound with similar stereochemistry but different functional groups.

Uniqueness

Rel-((3R,4R)-3-fluoropiperidin-4-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

[(3R,4R)-3-fluoropiperidin-4-yl]methanol

InChI

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6+/m1/s1

InChI Key

UGVSTHXRRQMAJG-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1CO)F

Canonical SMILES

C1CNCC(C1CO)F

Origin of Product

United States

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